Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate

Catalog No.
S12323148
CAS No.
1346707-69-4
M.F
C10H12ClNO3
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate

CAS Number

1346707-69-4

Product Name

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate

IUPAC Name

ethyl 3-(4-chloropyridin-2-yl)oxypropanoate

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3

InChI Key

KMIBSGPDMJHVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=NC=CC(=C1)Cl

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate, with the chemical formula C10H12ClNO3C_{10}H_{12}ClNO_3 and CAS number 1346707-69-4, is an organic compound characterized by the presence of a 4-chloropyridine moiety linked to an ethyl propanoate group through an ether bond. This compound is notable for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various biologically active molecules.

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate can undergo various chemical transformations typical of esters and ethers. Notable reactions include:

  • Hydrolysis: The ester bond can be cleaved by water in the presence of an acid or base, yielding 4-chloropyridine and propanoic acid.
  • Transesterification: Reaction with different alcohols can replace the ethyl group, forming new esters.
  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions make it a versatile intermediate for further chemical modifications.

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate finds potential applications in:

  • Pharmaceuticals: As an intermediate in synthesizing drugs, particularly those targeting bacterial infections or other diseases associated with pyridine derivatives.
  • Agricultural Chemicals: It may serve as a precursor for developing agrochemicals due to its potential bioactivity.
  • Material Science: The compound could be explored for use in developing new materials with specific properties derived from its unique structure.

Several compounds share structural similarities with ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate, each possessing unique characteristics:

Compound NameStructure TypeNotable Properties
Ethyl 3-(pyridin-2-yloxy)propanoateEther/esterUsed as an intermediate in drug synthesis
Ethyl 3-(4-methylpyridin-2-yloxy)propanoateEther/esterExhibits antibacterial properties
Ethyl 3-(2-chloropyridin-3-yloxy)propanoateEther/esterPotentially active against specific bacterial strains
Ethyl 3-(pyridin-3-yloxy)propanoateEther/esterKnown for diverse pharmacological activities

The uniqueness of ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate lies in its specific chlorination pattern on the pyridine ring, which may confer distinct biological activities compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

229.0505709 g/mol

Monoisotopic Mass

229.0505709 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types